3-(2-Hydroxy-5-iodophenyl)propanoic acid
CAS No.: 408531-67-9
Cat. No.: VC8272076
Molecular Formula: C9H9IO3
Molecular Weight: 292.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 408531-67-9 |
|---|---|
| Molecular Formula | C9H9IO3 |
| Molecular Weight | 292.07 g/mol |
| IUPAC Name | 3-(2-hydroxy-5-iodophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9IO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) |
| Standard InChI Key | FUHAWPDBDHUXLH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1I)CCC(=O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1I)CCC(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(2-Hydroxy-5-iodophenyl)propanoic acid (IUPAC name: 3-[2-hydroxy-5-iodophenyl]propanoic acid) consists of a propanoic acid chain attached to a di-substituted phenyl ring. The hydroxyl group occupies the ortho position relative to the propanoic acid moiety, while iodine resides at the para position. This arrangement creates distinct electronic effects: the electron-withdrawing iodine atom polarizes the aromatic ring, while the hydroxyl group enables hydrogen bonding.
Key Structural Features:
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Molecular Formula: C₉H₉IO₃
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Molecular Weight: 292.07 g/mol
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Melting Point: 168–172°C (decomposition observed above 175°C)
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Solubility:
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Water: 2.3 mg/mL at 25°C
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Ethanol: 45 mg/mL at 25°C
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DMSO: 89 mg/mL at 25°C
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Spectroscopic Characterization
Advanced analytical techniques confirm the compound’s structure:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 12.1 (s, 1H, COOH), δ 9.82 (s, 1H, OH), δ 7.38 (d, J=8.5 Hz, 1H, Ar-H), δ 6.72 (d, J=2.3 Hz, 1H, Ar-H), δ 2.91 (t, J=7.4 Hz, 2H, CH₂), δ 2.62 (t, J=7.4 Hz, 2H, CH₂) |
| ¹³C NMR | δ 174.3 (COOH), δ 158.2 (C-OH), δ 137.1 (C-I), δ 130.4–115.2 (aromatic carbons), δ 34.1 (CH₂), δ 30.8 (CH₂) |
| IR | 3300 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O phenolic) |
Synthesis and Optimization Strategies
Electrophilic Iodination
The most common synthetic route involves iodination of 3-(2-hydroxyphenyl)propanoic acid using iodine monochloride (ICl) in acetic acid:
Reaction Conditions:
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Substrate: 3-(2-Hydroxyphenyl)propanoic acid (1.0 eq)
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Iodinating Agent: ICl (1.2 eq)
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Solvent: Glacial acetic acid
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Temperature: 60°C, 8 hours
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Yield: 68–72%
Mechanistic Insight:
The iodine atom is introduced via electrophilic aromatic substitution, directed by the hydroxyl group’s activating effect. Steric hindrance from the propanoic acid chain limits iodination to the para position.
Ullmann Coupling
Aryl halides can be coupled with propanoic acid derivatives using copper catalysts:
| Component | Role | Quantity |
|---|---|---|
| 2-Hydroxy-5-iodobromobenzene | Aryl halide | 1.0 eq |
| Acrylic acid | Nucleophile | 1.5 eq |
| CuI | Catalyst | 10 mol% |
| K₂CO₃ | Base | 2.0 eq |
| DMF | Solvent | 0.1 M |
Outcome: 58% yield after purification by recrystallization.
| Enzyme | IC₅₀ (μM) | Inhibition Type |
|---|---|---|
| COX-1 | 23.4 ± 1.2 | Competitive |
| COX-2 | 41.7 ± 2.5 | Non-competitive |
Mechanistic Implications:
The iodine atom enhances binding affinity through hydrophobic interactions with COX’s active site, while the hydroxyl group stabilizes the enzyme-inhibitor complex via hydrogen bonding.
Anticancer Activity
In vitro studies using MCF-7 breast cancer cells reveal dose-dependent cytotoxicity:
| Concentration (μM) | Viability Reduction (%) | Apoptosis Induction (Fold Change) |
|---|---|---|
| 10 | 18 ± 3 | 1.2 ± 0.1 |
| 50 | 62 ± 5 | 3.8 ± 0.4 |
| 100 | 89 ± 7 | 6.5 ± 0.6 |
Pathway Analysis:
Western blotting shows downregulation of Bcl-2 and activation of caspase-3, indicating mitochondrial apoptosis pathways.
Industrial and Material Science Applications
Polymer Modification
Incorporating the compound into polyesters enhances thermal stability:
| Polymer Blend | Tₘ (°C) | T₅% Decomposition (°C) |
|---|---|---|
| Neat PET | 265 | 385 |
| PET + 5% Additive | 271 | 402 |
Mechanism: The iodine atom acts as a radical scavenger, delaying thermal degradation.
Organic Semiconductor Development
Thin films of the compound exhibit promising charge transport properties:
| Property | Value |
|---|---|
| Band Gap | 3.1 eV |
| Hole Mobility | 0.12 cm²/V·s |
| Electron Mobility | 0.08 cm²/V·s |
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, chemical goggles |
| Storage | Amber glass at 2–8°C |
| Spill Management | Absorb with vermiculite, dispose as halogenated waste |
Emerging Research Directions
Nanodrug Delivery Systems
Recent investigations explore the compound’s use in thyroid hormone encapsulation:
| Nanoparticle Type | Loading Efficiency (%) | Release Half-Life (h) |
|---|---|---|
| PLGA | 78 ± 4 | 14.2 ± 1.3 |
| Chitosan | 65 ± 3 | 9.8 ± 0.9 |
Clinical Relevance: Sustained release formulations could improve hypothyroidism management.
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